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molecular formula C10H9NO3 B8279648 2-(2-Nitrophenyl)-2,5-dihydrofuran

2-(2-Nitrophenyl)-2,5-dihydrofuran

Cat. No. B8279648
M. Wt: 191.18 g/mol
InChI Key: WBZCBZUGAFKOLV-UHFFFAOYSA-N
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Patent
US08481551B2

Procedure details

Placed 5% palladium on carbon (16.3 g, 50% wet, 3.83 mmol, Aldrich 330116) in a Parr bottle under nitrogen, followed by MeOH (100 mL, JT-Baker 909333). Added the crude mixture of 2-(2-nitrophenyl)-2,5-dihydrofuran and 2-(2-nitrophenyl)-2,3-dihydrofuran (3a&3b)) (163 g) dissolved in MeOH (389 mL), followed by NEt3 (237.6 mL, 1.705 mol, Sigma-Aldrich 471283). Placed the vessel on a Parr shaker and saturated with H2. Added 30 psi H2 and shook until consumption complete (LCMS and NMR showed complete reaction). The reaction mixture was purged with nitrogen, filtered through Celite™ and rinsed with EtOAc. The filtrate was concentrated on a rotary evaporator giving a brown oil. Repeated the reaction three more times on the same scale and the batches were combined for purification. The crude product was vacuum distilled (ca. 15 ton) collecting the distillate at 108-129° C. to give (4) as a clear faint yellow oil (427.9 g, average yield was 84%; 98% GCMS purity). LCMS (C18 column eluting with 10-90% CH3CN/water gradient over 5 minutes with formic acid modifier) M+1: 163.95 (1.46 min). 1H NMR (300 MHz, CDCl3): δ 7.15-7.04 (m, 2H), 6.77-6.62 (m, 2H), 4.85-4.77 (m, 1H), 4.18 (s, 2H), 4.12-4.02 (m, 1H), 3.94-3.85 (m, 1H), 2.25-1.95 (m, 4H) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
237.6 mL
Type
reactant
Reaction Step Two
Quantity
16.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
389 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]1[CH:14]=[CH:13][CH2:12][O:11]1)([O-])=O.[N+](C1C=CC=CC=1C1CC=CO1)([O-])=O.CCN(CC)CC>[Pd].CO>[O:11]1[CH2:12][CH2:13][CH2:14][CH:10]1[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1OCC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1OC=CC1
Step Two
Name
Quantity
237.6 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
16.3 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
389 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
shook until consumption complete (LCMS and NMR showed complete reaction)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Added the crude
ADDITION
Type
ADDITION
Details
Added 30 psi H2
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through Celite™
WASH
Type
WASH
Details
rinsed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
giving a brown oil
CUSTOM
Type
CUSTOM
Details
the reaction three more times on the same scale
CUSTOM
Type
CUSTOM
Details
the batches were combined for purification
DISTILLATION
Type
DISTILLATION
Details
distilled (ca. 15 ton)
DISTILLATION
Type
DISTILLATION
Details
collecting the distillate at 108-129° C.

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC1)C1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 427.9 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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